molecular formula C15H14F3NO B12559282 4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline CAS No. 142621-01-0

4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline

Cat. No.: B12559282
CAS No.: 142621-01-0
M. Wt: 281.27 g/mol
InChI Key: YFHHGQZTDFIUSG-UHFFFAOYSA-N
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Description

4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline is an organic compound with the molecular formula C15H14F3NO It is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline typically involves the nucleophilic substitution reaction of 4-methylphenylamine with 4-(2,2,2-trifluoroethoxy)benzene. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack on the electrophilic carbon atom of the trifluoroethoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-[4-(trifluoromethyl)phenyl]aniline
  • 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline
  • 4-(2,2,2-Trifluoroethoxy)phenylacetic acid

Uniqueness

4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it suitable for various applications in research and industry .

Properties

CAS No.

142621-01-0

Molecular Formula

C15H14F3NO

Molecular Weight

281.27 g/mol

IUPAC Name

4-methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline

InChI

InChI=1S/C15H14F3NO/c1-11-2-4-12(5-3-11)19-13-6-8-14(9-7-13)20-10-15(16,17)18/h2-9,19H,10H2,1H3

InChI Key

YFHHGQZTDFIUSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)OCC(F)(F)F

Origin of Product

United States

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